ethyl(RS)-2-oxo-3-phenylbutyrate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-oxo-3-phenylbutanoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
DKWAALUXJAKCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Chiral Precursor in Drug Synthesis
Ethyl(RS)-2-oxo-3-phenylbutyrate serves as a crucial chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are vital in treating hypertension and heart failure. The compound can be efficiently converted into ethyl(R)-2-hydroxy-4-phenylbutyrate, which exhibits high enantiomeric purity and is essential for developing various pharmaceutical agents.
Case Study: Biocatalytic Reduction
A notable study demonstrated the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using recombinant Escherichia coli strains expressing specific reductases. This method achieved high yields of optically pure ethyl(R)-2-hydroxy-4-phenylbutyrate, showcasing the compound's utility in producing chiral drugs without the need for extensive purification steps .
Biocatalytic Processes
The ability to utilize biocatalysts for the conversion of this compound into valuable products is an area of active research. Various studies have explored the use of microbial systems and enzymes to enhance the efficiency and selectivity of these reactions.
Table 1: Summary of Biocatalytic Processes
Therapeutic Potential
Recent investigations into the therapeutic applications of this compound have highlighted its antimicrobial properties and potential use in treating infections caused by multidrug-resistant pathogens.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of ethyl 2-oxo-4-phenylbutyrate exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Chemical Reactions Analysis
Reduction to Ethyl(RS)-2-hydroxy-4-phenylbutyrate
The asymmetric reduction of the ketone group in OPBE to produce chiral ethyl-2-hydroxy-4-phenylbutyrate (HPBE) is a pivotal reaction for ACE inhibitor synthesis.
Key Findings:
-
Microbial Reduction :
Candida krusei SW2026 catalyzes the reduction of OPBE to (R)-HPBE with 99.7% enantiomeric excess (ee) and 95.1% yield under optimized conditions (30°C, pH 6.6, 5% glucose as co-substrate) .
| Condition | Result | Source |
|---|---|---|
| NADPH as cofactor | 98% conversion (S)-isomer | |
| NADH as cofactor | 84% conversion (S)-isomer | |
| Biphasic system (cyclohexane) | 98.5% ee, 19.9% yield |
Procedure:
-
Grignard Reagent Formation :
β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours . -
Addition Reaction :
The Grignard reagent reacts with diethyl oxalate at −30–50°C for 1–15 hours , yielding OPBE .
Advantages:
Hydrolysis and Esterification
OPBE undergoes acid hydrolysis followed by esterification to form intermediates for ACE inhibitors:
Conditions:
-
Hydrolysis : HCl or acetic acid at 0–20°C for 0.1–1.0 hours .
-
Neutralization : Alkali treatment to isolate 2-oxo-4-phenylbutyric acid .
Comparison of Synthetic Routes
OPBE’s synthesis has evolved to address inefficiencies in earlier methods:
| Route | Key Steps | Yield | Drawbacks |
|---|---|---|---|
| Phenylaldehyde Condensation | Aldol condensation, hydrogenation | ~69% | Multi-step, low yield |
| Acetic Anhydride Route | Condensation, esterification | Moderate | Complex purification |
| Grignard Method | Single-step addition | >80% | Requires anhydrous conditions |
Enzymatic vs. Chemical Reduction
| Parameter | Microbial Reduction | Chemical Catalysis |
|---|---|---|
| ee | 99.7% (R) | 70% (racemic) |
| Yield | 95.1% | 50–70% |
| Conditions | Mild (30°C, aqueous) | Harsh (high T/pressure) |
Comparison with Similar Compounds
Ethyl Acetoacetate (CH₃COCH₂COOC₂H₅)
Key Properties :
- Structure : A β-keto ester with a methyl group at the 3-position.
- Applications : Widely used as a precursor in pharmaceuticals (e.g., antimalarials), dyes, and flavor agents (e.g., apple, strawberry) .
- Tautomerism: Exhibits keto-enol tautomerism, with 99% keto-form stability at room temperature due to intramolecular hydrogen bonding in the enol form .
Comparison :
- Ethyl(RS)-2-oxo-3-phenylbutyrate lacks the methyl group of ethyl acetoacetate but introduces a phenyl ring. This substitution likely reduces solubility in polar solvents and enhances lipophilicity, making it more suitable for hydrophobic drug intermediates.
- The phenyl group may also stabilize the enol form through resonance, though this requires experimental verification.
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate (C₁₁H₁₁FO₃)
Key Properties :
- Structure : Features a fluorine atom at the 2-position and a phenyl group at the 3-position.
Comparison :
- The fluorine substituent in this compound introduces electronegativity, enhancing reactivity in nucleophilic substitutions compared to this compound.
- Both compounds share the 3-phenyl group, but the absence of fluorine in the target compound may reduce toxicity and alter metabolic pathways.
Ethyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate (C₁₃H₁₆O₃)
Key Properties :
Comparison :
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound* | Not Provided | Not Provided | Phenyl (C₆H₅) at 3-position |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 g/mol | Methyl (CH₃) at 3-position |
| Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate | C₁₁H₁₁FO₃ | 210.2 g/mol | Fluorine (F) at 2-position |
| Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate | C₁₃H₁₆O₃ | 220.26 g/mol | Dimethyl (CH₃)₂ at 2-position |
*Inferred properties based on structural analogs.
Table 2: Functional Differences
| Compound Name | Key Functional Impact | Potential Applications |
|---|---|---|
| This compound | Aromatic stabilization, moderate steric effects | Drug intermediates, flavor chemistry |
| Ethyl Acetoacetate | Keto-enol tautomerism, high polarity | Pharmaceuticals, dyes, fragrances |
| Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate | Electronegative reactivity | Fluorinated bioactive molecules |
| Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate | High steric hindrance | Specialty polymers, catalysts |
Research Implications
- Synthetic Utility : this compound’s phenyl group may facilitate π-π stacking in drug-receptor interactions, a property absent in ethyl acetoacetate .
- Stability : The dimethyl analog’s high boiling point (290.6°C) suggests that this compound could exhibit similar thermal stability, suitable for high-temperature reactions .
- Toxicity : Fluorinated analogs may pose higher environmental risks, whereas the target compound’s lack of halogens could align with green chemistry principles .
Preparation Methods
Reaction Mechanism and Optimization
The Grignard reaction remains a cornerstone for synthesizing ethyl(RS)-2-oxo-3-phenylbutyrate. As detailed in patent CN101265188A, beta-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent, which subsequently undergoes addition with diethyl oxalate. The reaction proceeds via nucleophilic attack on the oxalate ester, followed by acid hydrolysis to yield the target compound.
Solvent and Temperature Effects
The use of MTBE with a minor proportion of thinner (e.g., tetrahydrofuran or isopropyl ether) enhances reagent stability and reduces side reactions. A solvent-to-beta-bromophenylethane molar ratio of 1–5:1 and a reaction temperature of 30–60°C optimize Grignard formation. Post-addition, maintaining the reaction at -30–50°C minimizes byproduct generation.
Yield and Scalability
Under optimized conditions, this method achieves an 80.5% yield (Table 1). Acid hydrolysis with HCl at 0–20°C followed by NaHCO₃ neutralization and solvent extraction ensures high purity. The process is scalable, with a 500 ml reactor producing 50 g of product.
Table 1: Grignard Method Performance
| Parameter | Value |
|---|---|
| Starting Material | Beta-bromophenylethane |
| Solvent | MTBE + thinner (0–0.25:1 v/v) |
| Reaction Temperature | 30–60°C (Grignard), -30–50°C (addition) |
| Yield | 80.5% |
| Purity | >95% (HPLC) |
Michael Addition and Byproduct Isolation
Impurity Formation in ACEI Synthesis
Patent WO2002074728A1 identifies this compound as a minor impurity (0.15%) during the synthesis of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine. This byproduct arises from esterification side reactions under Michael addition conditions.
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/water (7:3) |
| Crystallization Temp | 20°C |
| Recovery | 70% |
| Purity | 96.7% (HPLC) |
Enzymatic Synthesis Strategies
Reaction Setup and Optimization
A typical reaction includes:
-
Substrate : 3-phenyl-2-oxobutanoic acid (hypothetical precursor)
-
Enzymes : ScCR (0.05 mg/mL), GDH (0.05 mg/mL)
-
Cofactors : NADH (0.2 mM), D-glucose (40 mM)
Post-reaction, ethyl acetate extraction and silica column chromatography (petroleum ether/ethyl acetate, 1:2 v/v) isolate the product.
Chirality and Racemic Mixtures
The enzymatic approach inherently favors enantioselectivity. However, for racemic (RS) production, omitting chiral auxiliaries or using non-selective enzymes could yield the desired mixture. Polarimetric analysis (+6.9 specific rotation) confirms enantiopurity in analogous systems, suggesting adaptability.
Comparative Analysis of Synthesis Routes
Yield and Cost Considerations
-
Grignard Method : Highest yield (80.5%) but requires anhydrous conditions and hazardous reagents.
-
Michael Addition Byproduct : Low yield (0.15% as impurity) but leverages existing ACEI synthesis infrastructure.
-
Enzymatic Synthesis : Eco-friendly but unproven for this compound; potential for >90% yield with optimization.
Industrial Applicability
The Grignard method is preferred for large-scale production due to established protocols. Enzymatic routes, though nascent, align with green chemistry trends and warrant further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
